“7-Chloro-1H-pyrrolo[3,2-B]pyridine” is a chemical compound with the CAS Number: 357263-48-0. It has a molecular weight of 152.58.
Molecular Structure Analysis
The molecular structure of “7-Chloro-1H-pyrrolo[3,2-B]pyridine” consists of a five-membered pyrrole ring fused to a six-membered pyridine ring. The InChI code for this compound is 1S/C7H5ClN2/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4,10H.
Synthesis Analysis
A specific example involves the use of 3-amino-2-methyl acetate-thiophene as a starting material []. This method involves a multi-step process including ring closure, hydrolysis, decarboxylation, chlorination, and methoxylation to achieve the desired 7-chloro-1H-pyrrolo[3,2-b]pyridine framework.
Molecular Structure Analysis
Crystal structure analysis of 4-chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, a related derivative, revealed a three-dimensional network stabilized by π–π interactions between the rings of the 4-methylphenylsulfonyl protecting group [].
Chemical Reactions Analysis
One study describes the cyanation, chlorination, and nitration of furo[3,2‐b]pyridine N‐oxide, highlighting the reactivity of this heterocyclic system and providing insights into its potential for further derivatization [].
Palladium-catalyzed reactions, such as Suzuki coupling, have been employed to introduce aryl and heteroaryl substituents at specific positions of the pyrrolopyridine scaffold [, , ].
Applications
Kinase inhibitors: Certain 7-Chloro-1H-pyrrolo[3,2-b]pyridine derivatives have shown promise as inhibitors of kinases, particularly mTOR [, ] and FGFR4 []. These kinases play crucial roles in cell growth, proliferation, and survival, making them attractive targets for anticancer drug development.
Antitubercular agents: Pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives have demonstrated potent antitubercular activity against Mycobacterium tuberculosis []. These compounds exhibited promising minimum inhibitory concentrations (MICs) against drug-sensitive and drug-resistant strains of M. tuberculosis, highlighting their potential as novel anti-TB agents.
Compound Description: This compound is a derivative of 1H-pyrrolo[3,2-b]pyridine with a methyl group at positions 2 and 5, an acetyl group at position 3, and an amino group at position 7. It was synthesized starting with a pyrrole ring as part of a new synthesis route for pyrrolo[3,2-b]pyridines. This method allows the synthesis of 4-azaindoles with sensitive groups at the C-7 position. []
Compound Description: This compound represents a substituted 5-azaindole and contains a chlorine atom at position 4 and a methyl carboxylate group at position 2. Its synthesis utilizes methyl azidoacetate, methyl bromoacetate, sodium azide, 2-chloro-3-pyridinecarboxaldehyde, and mesitylene. []
5-Chloro-7-methoxythieno[3,2-b]pyridine
Compound Description: This compound features a chlorine atom at position 5 and a methoxy group at position 7 of the thieno[3,2-b]pyridine scaffold. Its synthesis starts with 3-amino-2-methyl acetate-thiophene and involves a multistep process including ring closure, hydrolysis, decarboxylation, chlorination, and methoxylation reactions. []
4-Benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine and 4-Benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine
Compound Description: These compounds represent deaza analogs of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. They feature a benzylamino group at position 4 and a methyl group at position 6. The synthesis of the 1-deaza analog (4-Benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine) starts with 1-benzyl-2-formylpyrrole, while the 3-deaza analog (4-Benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine) is synthesized from 2-amino-3,6-dimethylpyridine. []
5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides
Compound Description: This series of compounds represents a novel class of reversible-covalent inhibitors designed to target wild-type and gatekeeper mutant variants of FGFR4 kinase. The representative compound, 10z, displays single-digit nanomolar activity against both wild-type and mutant FGFR4 while sparing FGFR1/2/3. Its efficacy extends to inhibiting the proliferation of HCC cell lines like Hep3B, JHH-7, and HuH-7. Notably, compound 10z exhibits its inhibitory action through a reversible-covalent mechanism, as supported by MALDI-TOF-MS and X-ray crystallography studies. []
Compound Description: This series investigates the structure-activity relationship of substituted N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amides as potent and selective 5-HT(1F) receptor agonists. Notably, compound 1a (LY334370) demonstrated efficacy in inhibiting dural inflammation in migraine models and showed clinical benefit in acute migraine treatment. The pyrrolo[3,2-b]pyridine analog, 3a, exhibits high 5-HT(1F) receptor affinity but lacks selectivity improvement compared to 1a. Interestingly, the C-5 acetamide derivative, 3b, demonstrates over 100-fold selectivity for the 5-HT(1F) receptor compared to 5-HT(1A), 5-HT(1B), and 5-HT(1D) receptors. The study highlights the influence of alkylamide substituents, particularly at C-5, in achieving high selectivity for the 5-HT(1F) receptor. Conversely, substitutions at C-5 with other groups led to decreased affinity or selectivity. []
Compound Description: These 4-azaindoline derivatives were synthesized asymmetrically utilizing chiral phase-transfer catalysts derived from tert-leucine. The method facilitates the synthesis of both enantiomers of the product with impressive yields (up to 99%), high enantioselectivities (up to 91% ee), and diastereoselectivities (up to >99:1 dr). []
Compound Description: This compound is a potent casein kinase I inhibitor. A scalable process for synthesizing 3-arylsulfanyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid amides was developed, allowing for the rapid synthesis of drug substances for early toxicological studies. The process was further optimized to be safe and cost-effective, meeting the demands of clinical studies. []
Compound Description: These compounds exhibit mTOR kinase inhibitor activity and have potential applications in treating diseases where mTOR kinase inhibition is desired, particularly idiopathic pulmonary fibrosis. The invention also encompasses pharmaceutical compositions containing these derivatives. []
Compound Description: This novel series of compounds was synthesized and evaluated for antitubercular and antibacterial activity. Compounds with a 4-fluorophenyl (8m), 4-chlorophenyl (8n), or 4-methoxyphenyl (8i) substituent exhibited potent anti-TB activity (3.12 µg/mL), comparable to the reference drug Pyrazinamide. In silico docking studies revealed key interactions with the DprE1 enzyme, suggesting their potential as antitubercular agents. Additionally, compounds 8n and 8m displayed significant antibacterial activity against Escherichia coli and Staphylococcus aureus. []
1H-Pyrrolo[3,2-c]pyridine derivatives
Compound Description: This new series of compounds was designed as colchicine-binding site inhibitors and exhibited promising anticancer activity. Notably, compound 10t showed potent activity against various cancer cell lines, including HeLa, SGC-7901, and MCF-7, with IC50 values in the range of 0.12 to 0.21 μM. The mechanism of action involves inhibiting tubulin polymerization and disrupting microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis. Molecular modeling studies suggest that 10t interacts with the colchicine binding site of tubulin through hydrogen bonding interactions. []
α-1H-Pyrrolo[3,2-b]pyridines and γ-1H-Pyrrolo[3,2-b]pyridines
Compound Description: The regiochemistry of synthesizing 1H-pyrrolo[3,2-b]pyridines from 3-aminopyrrole and trifluoromethyl-β-diketones was investigated. The study found that the reaction conditions, specifically the presence of Bronsted acids and bases, and Lewis acids like Sn(2+), significantly influence the regioselectivity of the reaction. Reactions with 3-aminopyrrole salts and trifluoromethyl-β-diketones in acidic conditions favored γ-1H-pyrrolo[3,2-b]pyridines due to the trifluoromethyl group's electron-withdrawing effect. Conversely, the addition of strong bases shifted the equilibrium towards the formation of α-1H-pyrrolo[3,2-b]pyridines, highlighting the influence of reaction conditions on regiochemical outcomes. []
Compound Description: This study focuses on the synthesis and evaluation of nortopsentin analogs, specifically indolyl-4-azaindolyl thiazoles, for their antiproliferative activity against various human tumor cell lines. Notably, several synthesized derivatives displayed potent and consistent growth inhibition across the tested cell lines, irrespective of their TP53 status. Importantly, the most active compounds demonstrated efficacy against malignant peritoneal mesothelioma (STO) cells. Further investigation revealed that these compounds function as CDK1 inhibitors, leading to G2/M phase cell cycle arrest and apoptosis. Mechanistically, they prevent survivin phosphorylation at Thr(34) and enhance the cytotoxic effects of paclitaxel in STO cells. []
3-Iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines and [1,2-b]Pyridazines
Compound Description: A method combining the Groebke-Blackburn-Bienaymé multicomponent reaction (MCR) with I2-promoted electrophilic cyclization was developed for synthesizing 3-iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines and [1,2-b]pyridazines. This versatile approach allows for structural diversity by incorporating commercially available starting materials at various positions (2, 5, 6, and 7) within the scaffold. Additionally, the synthesized iodinated derivatives can be further functionalized via palladium-catalyzed reactions, expanding their potential applications. []
Compound Description: This compound is proposed for treating various cancers, including gastric, ovarian, non-small cell lung, and colorectal cancers. A method for preparing a pharmaceutical composition comprising this compound and a benzodiazepine is described, aiming for synergistic chemotherapy. []
Compound Description: This compound is the dihydrochloride dihydrate salt of pexidartinib. Pexidartinib is a potent and selective inhibitor of colony stimulating factor-1 receptor (CSF-1R), with therapeutic implications for tenosynovial giant cell tumors. Structural analysis reveals that both the central pyridine ring's nitrogen atom and the pyrrolopyridine group's pyridine-N are protonated. The molecule forms an intricate network of hydrogen bonds with neighboring water molecules and chloride ions through N–H···O and N–H···Cl interactions. Additionally, water-chloride (O–H···Cl) and water-water (O–H···O) interactions contribute to a complex H-bonded framework. []
4-Chloro-1H-pyrrolo[2,3-b]pyridine
Compound Description: The electronic structure and topological features of this compound were investigated using experimental charge density analysis from high-resolution X-ray diffraction data and density functional theory (DFT) calculations. Analysis of bond critical points confirmed the covalent nature of N–C and C–C bonds within the molecule. The study revealed a moderately strong intermolecular N–H⋯N hydrogen bond and a weak C–H⋯Cl closed-shell interaction. DFT calculations supported the experimental findings and indicated high kinetic stability due to a large HOMO–LUMO energy gap. []
Compound Description: This compound, along with its derivatives 5-methyl-1H-pyrrolo-[3,2-c]pyridine-4,6(5H,7H)-dione (1-methyl-3,7-dideazaxanthine) and 1,7-dihydropyrano[4,3-b]pyrrole-4,6-dione (1-oxa-1,3,7-trideazaxanthine), were synthesized and evaluated for their xanthine oxidase inhibitory activity. While 1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione and its 5-methyl derivative showed weak non-competitive inhibition, the 1-oxa-1,3,7-trideazaxanthine derivative displayed no inhibitory effect on the enzyme. []
1H-pyrrolo[2,3-b]pyridine derivatives
Compound Description: This series of compounds was designed and evaluated for their inhibitory activity against the c-Met receptor tyrosine kinase, a key player in cancer development. Notably, many of these derivatives exhibited significant cytotoxic activity, with IC50 values below 10 µM. Structure-activity relationship (QSAR) studies were performed using molecular fingerprints and 2D/3D descriptors, leading to a statistically significant model for predicting the activity of new inhibitors. Compound 7j, containing a 1-chloro-2-methylbenzene fragment, emerged as the most potent inhibitor. Further studies suggested that other compounds in the series might also possess c-Met inhibitory activity, highlighting their potential as anticancer agents. []
Compound Description: This study focuses on designing, synthesizing, and biologically evaluating a series of 1H-pyrrolo[2,3-b]pyridine derivatives designed to inhibit fibroblast growth factor receptors (FGFRs). These receptors play a crucial role in tumor growth and progression, making them attractive targets for cancer therapy. Compound 4h emerged as a potent inhibitor, demonstrating single-digit to double-digit nanomolar IC50 values against FGFR1, FGFR2, and FGFR3. Importantly, 4h effectively inhibited the proliferation of the breast cancer cell line 4T1 and induced apoptosis. Additionally, it significantly hampered the migration and invasion capabilities of 4T1 cells. With its potent FGFR inhibitory activity and favorable low molecular weight, 4h represents a promising lead compound for further development as a potential anticancer agent. []
Thieno[3,2-b]pyridine
Compound Description: This compound, synthesized from 2-ethynylpyridine and toluene-α-thiol, undergoes electrophilic substitution at the C-3 position, yielding chloro, bromo, and iodo derivatives. Additionally, it undergoes lithiation at C-2, enabling the introduction of various substituents like halo, formyl, acetyl, and hydroxymethyl groups. The study also reports the synthesis of 2-cyano and 2,3-dibromo derivatives of thieno[3,2-b]pyridine, providing valuable insights into its reactivity and potential applications. []
1H-Chromeno[3,2-c]pyridine derivatives
Compound Description: This study synthesized and tested a series of 1H-chromeno[3,2-c]pyridine derivatives for their ability to inhibit monoamine oxidase (MAO) and cholinesterase (ChE) enzymes, which are relevant targets for treating neurological disorders. The results revealed that 2,3-DHCP derivatives effectively inhibit MAO A, while compound 3a, with a phenylethynyl group, potently inhibits MAO B and moderately inhibits ChEs. Additionally, compound 6c, bearing a 1H-indol-3-yl group, exhibited both MAO B inhibition and antiproliferative effects against breast, colon, and cisplatin-resistant ovarian cancer cell lines. These findings highlight the therapeutic potential of these compounds for neurological disorders and cancer. []
Compound Description: This compound, synthesized from 7-chloro-8-nitro-4-oxoquinoline-3-carboxylate, exhibits a broad spectrum of antibacterial activity against both Gram-negative and Gram-positive bacteria. Despite its potency, it shows lower activity compared to ciprofloxacin. []
Compound Description: This compound consists of two independent molecules (A and B) with similar conformations. Both feature a pyrrolidine ring in a twist conformation, a tetrahydropyridine ring in a half-chair conformation, and a trans-fused ring system. The tosyl group's attachment to the pyrrolidine ring differs between the molecules, being equatorial in molecule A and biaxial in molecule B. Intermolecular N—H⋯O and C—H⋯O hydrogen bonds and C—H⋯π interactions link molecules A and B into a two-dimensional network. []
Compound Description: This molecule is characterized by a pyrrolidine ring adopting an envelope conformation and a tetrahydropyridine ring in a half-chair conformation, both trans-fused. The molecule exhibits specific dihedral angles between the chlorobenzene ring and the adjacent phenyl ring (77.9°), and between the benzyl phenyl and tosyl phenyl rings (88.0°). In the crystal structure, molecules are linked into chains through N—H⋯Cl and C—H⋯Cl hydrogen bonds, further connected by C—H⋯π interactions. []
3,7-Dinitrothieno[3,2-b]pyridine
Compound Description: This compound, along with 3,7-dinitrothieno[3,2-b]pyridine 4-oxide, were synthesized via nitration of thieno[3,2-b]pyridine 4-oxide and 7-nitrothieno[3,2-b]pyridine 4-oxide, respectively, using a mixture of nitric and sulfuric acids. Their structures were determined using spectroscopic analyses, including infrared, 1H NMR, and 13C NMR. Notably, the study proposes that 3,7-dinitrothieno[3,2-b]pyridine 4-oxide may exist partially as a tricyclic structure. []
5-Carboxamidopyrrolo[3,2-b]pyridine
Compound Description: This compound, a 4-aza analog of the indole backbone in 5-carboxamidotryptamine (a potent serotonin agonist), was synthesized from pyrrolo[3,2-b]pyridine in a four-step process. The synthesis involved converting pyrrolo[3,2-b]pyridine to its N-oxide followed by a one-step conversion to 5-cyanopyrrolo[3,2-b]pyridine. Hydrolysis of the cyano group yielded the final 5-carboxamidopyrrolo[3,2-b]pyridine. []
5-Bromo-1H-pyrrolo[2,3-b]pyridine framework
Compound Description: This study presents a simplified synthesis of various challenging heterocycles incorporating the 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine framework. The key step involves a Fischer indole cyclization reaction conducted in polyphosphoric acid. This synthetic route offers the advantage of constructing the 5-bromo-7-azaindole scaffold with alkyl or aryl substituents at the 2- and 3-positions from readily available starting materials. []
Compound Description: This compound's crystal structure reveals a three-dimensional network stabilized by π–π interactions between the rings of the 4-methylphenylsulfonyl protecting group. The 4-methylphenylsulfonyl ring and the 4-chloro-1H-pyrrolo[2,3-b]pyridine unit have a dihedral angle of 79.60°. []
Compound Description: This compound represents a key intermediate in pharmaceutical synthesis. Its practical synthesis involved a regioselective chlorination of 7-azaindole via its N-oxide to introduce the aminomethyl moiety. This was followed by a highly selective monodechlorination of 2,6-dichloro-5-fluoronicotinic acid and a final coupling reaction to yield the target compound. []
Compound Description: This compound is synthesized from (Z)-2-(4-chloro-5H-1,2,3-dithiazol-5-ylideneamino)-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile using either triphenylphosphine or polymer-bound triphenylphosphine in dichloromethane. []
Compound Description: This compound has been the subject of process chemistry development, with several novel synthetic routes explored for its production. These routes involve key reactions such as the Suzuki-Miyaura reaction and Friedel-Crafts acylation. The focus on developing efficient and scalable processes highlights its potential pharmaceutical relevance. [, , ]
3-Acetyl-7-azaindole
Compound Description: This compound, along with 3-chloroacetyl-7-azaindole and 3-(2-hydroxyethyl)-7-azaindole, was synthesized to investigate the reactivity of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) towards various acylating agents. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Indomethacin Sodium is the sodium salt of indomethacin, a methylated indole derivative with anti-inflammatory, analgesic-antipyretic and tocolytic effects. Indomethacin is a non-selective, reversible, and competitive inhibitor of cyclooxygenases 1 and 2, thereby blocking the conversion of arachidonic acid into prostaglandin precursors. Consequently, prostaglandin synthesis is decreased, and prostaglandin-mediated activities are prevented, including pain, inflammation, fever and uterine contraction. A non-steroidal anti-inflammatory agent (NSAID) that inhibits CYCLOOXYGENASE, which is necessary for the formation of PROSTAGLANDINS and other AUTACOIDS. It also inhibits the motility of POLYMORPHONUCLEAR LEUKOCYTES. See also: Indomethacin (has active moiety).
The strong sulfuric acid for orange brown, diluted into gold. Its water solution to join strong hydrochloric acid for yellow brown; Add sodium hydroxide red orange for brown. Used for wool, silk fiber dyeing, etc.